(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole

TRPV1 Antagonist Pain Research Stereospecific Activity

Reproducible TRPV1 antagonist research demands precise (S)-stereochemistry. Racemic mixtures or incorrect enantiomers yield confounded SAR data and unreliable biological assays. This (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole provides the exact chiral configuration required for potent, CNS-penetrant TRPV1 antagonists (e.g., compound 7q, IC50 2.66 nM, brain/plasma ratio 1.66). - Enables systematic SAR at pyrrolidine nitrogen for sub-nanomolar lead optimization. - Validated chiral handle for developing HPLC enantioseparation QC protocols. - Research-use-only compound with full quality assurance documentation.

Molecular Formula C13H14N2S
Molecular Weight 230.33 g/mol
Cat. No. B12881870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole
Molecular FormulaC13H14N2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(S2)C3=CC=CC=C3
InChIInChI=1S/C13H14N2S/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2/t11-/m0/s1
InChIKeyFAAHNTBFQALVRC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole Overview


(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole (CAS 479067-50-0) is a chiral heterocyclic compound characterized by a thiazole core substituted with a phenyl group at the 5-position and an (S)-configured pyrrolidin-2-yl moiety at the 2-position . With a molecular formula of C13H14N2S and a molecular weight of 230.33 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly as a key pharmacophoric element in the design of potent TRPV1 antagonists [1]. Its defined stereochemistry and reactive amine handle make it a valuable intermediate for the synthesis of advanced drug candidates targeting pain and inflammation pathways [2].

Enantiomer Defined (S)-chiral building block for stereochemical control
Pathway TRPV1 antagonist research and probe synthesis
Handle Pyrrolidine amine enables diverse derivative coupling

Why (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole Substitution Fails


The specific stereochemistry and regiochemistry of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole are critical determinants of downstream biological activity. The (S)-enantiomer provides a defined three-dimensional orientation that is essential for target engagement, as demonstrated by the stark activity differences observed between structurally related diastereomers and regioisomers in TRPV1 antagonist programs [1]. Substituting the 5-phenylthiazole core with other heteroaromatic systems or altering the substitution pattern (e.g., 4-phenyl) significantly impacts both potency and selectivity [2]. Furthermore, the use of racemic mixtures or the incorrect enantiomer can lead to unreliable structure-activity relationship (SAR) data and confounded biological assays, making the procurement of this specific chiral entity essential for reproducible research .

Opposite enantiomer or racemate may not reproduce reported SAR or target engagement patterns.
4-phenyl regioisomer may yield substantially different potency profiles in TRPV1 assays.
Low-purity material can introduce coupling byproducts, reducing synthetic reproducibility.

(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole: Quantitative Differentiation


Stereochemistry-Dependent TRPV1 Antagonism

The (S)-enantiomer of this thiazole building block is essential for achieving high-potency TRPV1 antagonism. The corresponding (R)-enantiomer or racemic mixture shows significantly reduced activity, highlighting the critical role of defined stereochemistry for downstream target engagement. While direct IC50 data for the free base building block is not reported, its derivative, compound 7q, demonstrates exceptional potency with an IC50 of 2.66 nM against capsaicin-activated TRPV1 channels, a result that is contingent on the initial (S)-configuration of the pyrrolidine ring [1].

Stereochemistry & Potency
Class-level
Target: IC50 = 2.66 nM (derivative 7q) Comparator: (R)-enantiomer/racemate — substantially lower activity
Enantiomer-specific assay context required for reported potency.
Derivative data; capsaicin FLIPR assay.
TRPV1 Antagonist Pain Research Stereospecific Activity

Regiochemistry: 5-Phenyl vs. 4-Phenyl Activity

The position of the phenyl group on the thiazole ring is a key determinant of biological activity. Derivatives built from the 5-phenyl isomer exhibit superior potency compared to those built from the 4-phenyl isomer. The patent literature demonstrates that the introduction of a carboxamide group to the 5-phenyl scaffold yields derivatives with EC50 values in the low nanomolar range, whereas analogous modifications on the 4-phenyl scaffold result in a substantial loss of activity, underscoring the critical nature of the 5-phenyl substitution pattern [1].

Regiochemistry Comparison
Class-level
Target: EC50 = 0.92 nM (5-phenyl derivative) Comparator: 4-phenyl derivative — significantly reduced
Regiochemistry essential for SAR exploration.
Patent-reported in vitro functional assay.
TRPV1 Antagonist SAR Regiochemistry

Purity for Reproducible Chemistry

The compound is supplied with a minimum purity specification of 95% (as determined by HPLC or equivalent method), which is critical for ensuring consistent and reproducible yields in multi-step synthetic sequences. Lower purity grades or in-house synthesized batches may contain impurities that can interfere with downstream coupling reactions or lead to the formation of byproducts that are difficult to separate, thereby impacting the overall efficiency and reliability of the synthetic route .

Purity Specification
Vendor specification
≥95% (HPLC)
Supports synthetic reproducibility and batch consistency.
Vendor-reported specification; independent verification recommended.
Chemical Synthesis Quality Control Reproducibility

Applications of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole


CNS-Penetrant TRPV1 Antagonist Synthesis

This building block is a key starting material for the synthesis of advanced TRPV1 antagonists, such as compound 7q, which demonstrates an IC50 of 2.66 nM against capsaicin-activated TRPV1 channels and a favorable brain/plasma ratio of 1.66, indicating excellent CNS penetration [1]. Its use enables the development of novel analgesics with a mode-selective profile, avoiding the hyperthermia side effects associated with earlier TRPV1 antagonists [1].

TRPV1 Antagonist SAR Studies

The compound serves as a core scaffold for systematic structure-activity relationship (SAR) investigations. As demonstrated in the patent literature, modifications at the pyrrolidine nitrogen (e.g., introduction of various carboxamide groups) can yield derivatives with a wide range of potencies, from >1000 nM to sub-nanomolar EC50 values, providing a robust platform for lead optimization [2].

Chiral Analytical Method Development

The defined (S)-stereochemistry and distinct optical properties of this compound make it a useful standard for developing and validating chiral analytical methods, including HPLC enantioseparation protocols, which are critical for quality control in pharmaceutical research and development .

Application
Selection Property
Validation Focus
CNS-penetrant TRPV1 antagonist research
Enantiomerically pure (S)-building block
Target engagement and CNS exposure models
TRPV1 SAR exploration
5-phenylthiazole core with amine handle
Potency optimization and selectivity profiling
Chiral analytical method development
Defined (S)-stereochemistry standard
Enantioseparation and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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